molecular formula C15H19N5 B2872609 2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine CAS No. 2195941-23-0

2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine

Cat. No. B2872609
M. Wt: 269.352
InChI Key: CCPCHJXUFHMPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C15H19N5 and a molecular weight of 269.352. It is a type of pyrimidinamine derivative .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, such as the compound , often involves the use of bioisosterism . This process involves designing and synthesizing a series of derivatives using a template compound . For instance, pyrimidifen can be used as a template to design new compounds . The synthesis involves various steps including condensation, cyclization, elimination, and methylation .


Molecular Structure Analysis

The molecular structure of “2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidinamine core, a dimethylamino group attached to a pyridin-3-yl moiety, and a cyclopropyl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidinamine derivatives can include condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of a compound .

Scientific Research Applications

Insecticidal and Antibacterial Potential

The compound's derivatives have been synthesized and evaluated for insecticidal and antibacterial potential. This research showed the relationship between structure and biological activity, focusing on insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Synthesis of Heterocyclic Compounds

Various synthesis methods of related pyrimidine compounds have been explored. These include microwave irradiative condensation and cyclocondensation processes. The structural determination of these compounds contributes to understanding their potential applications in various fields (Khashi et al., 2015).

Antimicrobial and Antitubercular Activities

The compound's analogues have been synthesized and tested for antimicrobial and antitubercular activities. This research is vital in designing antibacterial and antituberculosis compounds prior to their synthesis based on molecular studies (Chandrashekaraiah et al., 2014).

Antioxidant and Anticancer Properties

Studies have investigated the compound's derivatives for their antioxidant and anticancer properties. Such research is critical in the development of new therapeutics for treating various diseases, including cancer (Atapour-Mashhad et al., 2017).

Future Directions

The future directions for the research and development of pyrimidinamine derivatives like “2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine” could involve exploring new compounds due to the increasing evolution of pesticide resistance . The outstanding activity and unique mode of action of these compounds make them promising candidates for future agricultural compounds .

properties

IUPAC Name

2-cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-20(2)15-12(4-3-8-17-15)10-18-13-7-9-16-14(19-13)11-5-6-11/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPCHJXUFHMPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC2=NC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.